molecular formula C9H16N2O4 B2598896 Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate CAS No. 2138047-41-1

Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate

Cat. No.: B2598896
CAS No.: 2138047-41-1
M. Wt: 216.237
InChI Key: FMABORXCTFSQHQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is a protected azetidine derivative of interest in medicinal chemistry and organic synthesis. The molecule features a carbamate (Boc) protecting group on the azetidine nitrogen and a carbamoyloxy functional group at the 3-position, making it a valuable scaffold for constructing more complex molecules . Its molecular formula is C9H16N2O4 . Researchers utilize this compound and related azetidine derivatives as key intermediates in the synthesis of potential therapeutic agents. Analogous structures are investigated for applications such as Janus kinase (JAK) inhibitors for immunology and oncology, HCV protease inhibitors, and protease-activated receptor-1 (PAR-1) antagonists, which are relevant for treating cardiovascular diseases . The Boc-protected azetidine core provides a reactive handle for further synthetic modifications, enabling its use in diverse research and development programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-carbamoyloxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMABORXCTFSQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138047-41-1
Record name tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification through column chromatography, and crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted azetidine derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Reduced azetidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity .

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The carbamoyloxy group plays a crucial role in binding to the active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate

  • Molecular Formula: C9H16INO2
  • Key Features : The iodomethyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Ni-catalyzed carboboration). Spectral data (NMR, HRMS) align with literature, confirming its utility in stereoselective glycoside synthesis .
  • Applications : Intermediate in C-glycoside synthesis .

Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

  • Molecular Formula: C10H18BrNO2
  • Physicochemical Properties :
    • Molecular weight: 264.16 g/mol
    • Log Po/w: 2.15 (iLOGP), 2.78 (XLOGP3)
    • Bioavailability: High GI absorption, moderate BBB permeability .
  • Applications : Building block for alkylation reactions due to bromoethyl substituent.

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

  • Synthesis : Derived from tert-butyl 3-oxoazetidine-1-carboxylate via hydroxylamine condensation.
  • Key Features: The hydroxyimino group introduces nucleophilic reactivity, enabling cycloaddition or reduction reactions .

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1781046-72-7)

  • Molecular Formula: C10H17FNO3
  • Key Features : Fluorine substitution increases metabolic stability and lipophilicity. The hydroxymethyl group allows further functionalization (e.g., esterification) .
  • Applications : Fluorinated analogs are explored in CNS drug development due to enhanced BBB penetration .

Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Molecular Formula: C13H21NO4
  • Spectral Data :
    • ¹H NMR : δ 5.74 (s, =CH), 1.46 (s, tBu), 1.26 (d, iPr).
    • HRMS : m/z 256.1540 (M+H)+ .
  • Applications: Conjugated enolate system participates in Michael additions or Diels-Alder reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Log Po/w Applications References
Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate C9H16N2O4 216.24 Carbamoyloxy (-OCONH2) 0.92 Drug intermediates, glycoside synthesis [1, 2]
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate C9H16INO2 297.14 Iodomethyl 2.45 Cross-coupling reactions [2]
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate C10H18BrNO2 264.16 Bromoethyl 2.78 Alkylation reactions [4]
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate C10H17FNO3 218.25 Fluoro, hydroxymethyl 1.89 CNS drug candidates [7]
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate C8H14N2O3 186.21 Hydroxyimino 0.67 Cycloaddition precursors [3]

Reactivity and Functional Group Analysis

  • Carbamoyloxy vs. Halogenated Derivatives : The carbamoyloxy group in the parent compound offers hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, iodomethyl or bromoethyl substituents increase hydrophobicity and reactivity toward nucleophilic substitution .
  • Fluorinated vs. Non-fluorinated Analogs: Fluorine atoms improve metabolic stability and electronegativity, while hydroxymethyl groups provide sites for esterification or oxidation .
  • Conjugated Systems : Compounds like tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate exhibit extended conjugation, enabling participation in cycloaddition reactions .

Biological Activity

Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate (CAS No. 2138047-41-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the carbamoyloxy group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that this compound may modulate various signaling pathways, leading to alterations in cellular processes such as proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, impacting disease progression.
Receptor Binding Interacts with receptors that may play roles in cancer and inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study reported that derivatives of azetidine compounds, including this compound, demonstrated significant activity against Mycobacterium tuberculosis. The compound exhibited sub-micromolar IC50 values, indicating strong inhibitory effects on bacterial growth .
  • Enzyme Inhibition :
    • Research has shown that azetidine derivatives can act as inhibitors for polyketide synthase enzymes, which are crucial for the biosynthesis of various natural products. This compound was found to effectively disrupt the activity of these enzymes, suggesting its potential as a lead compound in drug development .
  • Cancer Research :
    • The compound's interaction with cyclin-dependent kinases (CDKs) has been studied in the context of cancer therapy. By inhibiting CDK activity, it may help in reducing tumor growth rates in certain cancer types . This mechanism highlights its potential application in treating malignancies such as breast and ovarian cancers.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential:

Parameter Description
Absorption Rapidly absorbed after administration; bioavailability varies based on formulation.
Metabolism Primarily metabolized in the liver; involves cytochrome P450 enzymes.
Excretion Excreted mainly through urine; renal clearance rates are significant for dosing considerations.
Toxicity Profile Preliminary studies indicate low toxicity at therapeutic doses; further studies required for long-term safety assessments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate?

  • The compound is typically synthesized via functionalization of tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4). A common method involves hydroxylamine condensation followed by carbamoylation. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a precursor) is prepared by reacting tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine in i-PrOH, as demonstrated in the synthesis of imidazolidinone substrates . Subsequent carbamoylation can be achieved using reagents like carbamoyl chloride under basic conditions.

Q. How can researchers ensure purity during synthesis?

  • Purification often involves column chromatography (silica gel, gradient elution with EtOAc/hexanes) and recrystallization. For intermediates like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8), flash chromatography with dichloromethane/methanol is effective. Analytical HPLC with UV detection (λ = 254 nm) is recommended for final compound verification .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Key for confirming azetidine ring integrity and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR .
  • IR Spectroscopy : Detects carbamate (C=O stretch at ~1680–1720 cm⁻¹) and carbamoyloxy (N–H bend at ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₉H₁₆N₂O₃: 212.1162) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective functionalization of the azetidine ring?

  • Steric and electronic effects dominate regioselectivity. For example, Ni-catalyzed carboboration of glycals (e.g., with tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) requires precise control of temperature (−20°C to RT) and ligand selection (e.g., chiral phosphines) to achieve >90% enantiomeric excess . DMAP and triethylamine in dichloromethane at 0–20°C are effective for activating electrophilic intermediates .

Q. What strategies resolve contradictions in reaction yields reported across literature?

  • Solvent Effects : Substituting MeOH with i-PrOH in hydroxylamine reactions improves solubility of intermediates, increasing yields from 65% to 82% .
  • Byproduct Analysis : Unexpected products (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) may arise from competing nucleophilic attack; LC-MS and 2D NMR (HSQC, HMBC) help identify side reactions .

Q. How can computational modeling aid in predicting reactivity?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azetidine ring-opening reactions. For instance, tert-butyl 3-(fluoromethyl) derivatives show higher ring strain (ΔG‡ = 18.3 kcal/mol) compared to non-fluorinated analogs (ΔG‡ = 22.1 kcal/mol), guiding catalyst selection .

Q. What methodologies validate the compound’s role in medicinal chemistry scaffolds?

  • Biological Assays : Incorporate this compound into protease inhibitors (e.g., HCV NS3/4A) via Suzuki-Miyaura coupling. IC₅₀ values are determined using fluorescence resonance energy transfer (FRET) assays .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS analysis quantifies oxidative degradation rates .

Data Contradiction and Troubleshooting

Q. Why do synthetic yields vary when using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor?

  • Moisture Sensitivity : The oxoazetidine intermediate is hygroscopic; rigorous drying of solvents (e.g., molecular sieves in THF) prevents hydrolysis to tert-butyl 3-hydroxyazetidine-1-carboxylate, which reduces carbamoylation efficiency .
  • Catalyst Purity : Trace metal impurities in Pd catalysts (e.g., Pd(OAc)₂) can divert pathways to tert-butyl 3-(cyanomethyl) derivatives; pre-treatment with EDTA resolves this .

Q. How to address discrepancies in NMR data for azetidine derivatives?

  • Dynamic Effects : Azetidine ring puckering causes signal splitting. Variable-temperature NMR (VT-NMR, −40°C to 60°C) distinguishes conformational isomers. For tert-butyl 3-(difluoromethyl) analogs, coalescence temperatures correlate with ring flexibility .

Methodological Resources

  • Synthetic Protocols : Refer to Xiang et al. (2018) for tert-butyl 3-oxoazetidine-1-carboxylate functionalization .
  • Advanced Characterization : MedChemExpress safety data sheets provide guidelines for handling azetidine derivatives .

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